molecular formula C19H24N2O4S B11456381 1-[2-(3-Methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea

1-[2-(3-Methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea

Cat. No.: B11456381
M. Wt: 376.5 g/mol
InChI Key: RNYVQCZIMYHAGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(3-Methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound, in particular, features a unique structure with methoxy groups attached to the phenyl rings, which can influence its chemical reactivity and biological properties.

Preparation Methods

The synthesis of 1-[2-(3-Methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea typically involves the reaction of 3,4,5-trimethoxyphenyl isothiocyanate with 2-(3-methoxyphenyl)ethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the production process.

Chemical Reactions Analysis

1-[2-(3-Methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl rings can participate in nucleophilic aromatic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[2-(3-Methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new thiourea derivatives with potential biological activities.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly for enzymes involved in cancer and other diseases.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including its anti-cancer, anti-inflammatory, and antimicrobial properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[2-(3-Methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and thiourea moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. This can affect various biological pathways and processes, contributing to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar compounds to 1-[2-(3-Methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea include other thiourea derivatives with different substituents on the phenyl rings. These compounds may have similar biological activities but can differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

  • 1-[2-(4-Methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea
  • 1-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea
  • 1-[2-(3-Methoxyphenyl)ethyl]-3-(4-methoxyphenyl)thiourea

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological properties, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C19H24N2O4S

Molecular Weight

376.5 g/mol

IUPAC Name

1-[2-(3-methoxyphenyl)ethyl]-3-(3,4,5-trimethoxyphenyl)thiourea

InChI

InChI=1S/C19H24N2O4S/c1-22-15-7-5-6-13(10-15)8-9-20-19(26)21-14-11-16(23-2)18(25-4)17(12-14)24-3/h5-7,10-12H,8-9H2,1-4H3,(H2,20,21,26)

InChI Key

RNYVQCZIMYHAGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCNC(=S)NC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.